tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate

Enantioselective synthesis Chiral HPLC Diastereomeric excess

Researchers developing oxytocin antagonists or PROTAC bifunctional ligands require enantiomerically pure (S)-configured pyrrolidine-piperidine intermediates. Racemic or (R)-enantiomer alternatives (CAS 1824513-13-4, 926906-41-4) compromise stereochemical integrity, invalidating SAR studies. This (S)-enantiomer (CAS 935534-13-7) delivers: • Defined (S)-stereochemistry for direct incorporation without chiral resolution • Orthogonal Boc/piperidine-NH protection enabling sequential bifunctional derivatization • Piperidine-NH handle for amide coupling or reductive amination in parallel library synthesis

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
Cat. No. B12832061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2CCNCC2
InChIInChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1
InChIKeyJVTZDQRIYKNYSF-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate Procurement Overview


tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate (CAS 935534-13-7) is a chiral heterocyclic intermediate uniting a pyrrolidine core, a tert-butyl carbamate (Boc) protecting group, and an enantiopure (S)-configured 3-piperidin-4-yloxy substituent . This compound serves as a versatile building block in medicinal chemistry, particularly within patent-disclosed programs targeting oxytocin antagonism and other receptor-modulating small molecules, where the defined (S)-stereochemistry directly influences biological target engagement [1].

Chiral Integrity Risks with Generic Substitutes


This compound is not a simple achiral linker; the defined (S)-configuration at the pyrrolidine 3-position, combined with the orthogonal Boc protection and the free piperidine NH, constitutes a precise three-dimensional pharmacophoric fragment. Generic alternatives—such as the racemic mixture (CAS 1824513-13-4), the (R)-enantiomer (CAS 926906-41-4), or analogs lacking the ether bridge—cannot be interchanged without altering the stereochemical outcome of downstream coupling reactions and, consequently, the target molecule's biological activity profile, as evidenced by the strict enantiomer-specific claims in pyrrolidine-based therapeutic patents [1]. Selecting the incorrect stereoisomer introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies and delay synthetic route validation [2].

Quantitative Comparison Against Closest Chemical Analogs


Impact of Enantiomeric Purity on Diastereoselectivity

The (S)-enantiomer (CAS 935534-13-7) is manufactured as a single, defined stereoisomer, whereas the racemic analog (CAS 1824513-13-4) represents a 1:1 mixture of (S) and (R) forms. In a representative pyrrolidine-based oxytocin antagonist patent, enantiomerically pure intermediates are required at the 3-position to achieve the specified diastereomeric configuration in the final active pharmaceutical ingredient; use of the racemate would yield a statistical mixture of diastereomers, necessitating additional chiral resolution steps and reducing the maximum theoretical yield of the desired diastereomer by approximately 50% [1]. The single enantiomer approach is consistent with structure-activity relationship findings in monoamine reuptake inhibitor programs, where stereochemistry at analogous pyrrolidine positions directly governs in vitro IC50 values [2].

Enantioselective synthesis Chiral HPLC Diastereomeric excess

Boc Orthogonality vs. Alternative Protecting Groups

The tert-butyl carbamate (Boc) protecting group on the pyrrolidine nitrogen of this compound allows for selective acidic deprotection (e.g., TFA/DCM) while leaving the piperidine amine—which is present as a free base in the commercially supplied material—available for immediate, chemoselective functionalization [1]. In contrast, analogs carrying alternative N-protection such as Cbz (benzyl carbamate) require hydrogenolytic conditions that may be incompatible with reduction-sensitive substrates; Fmoc-protected analogs demand basic conditions that can epimerize adjacent stereocenters. The Boc group's orthogonal lability profile is particularly advantageous in the synthesis of pyrrolidine-based factor Xa inhibitors, where sequential deprotection-acylation steps are routinely employed [2]. The piperidine nitrogen (predicted pKa 9.81 ± 0.10) remains deprotonated and nucleophilic under standard Boc-deprotection conditions, enabling one-pot deprotection-coupling sequences .

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Supplier Purity Specification Variability

Commercial purity specifications for the (S)-stereoisomer (CAS 935534-13-7) range from minimum 95% (CymitQuimica) to ≥98% (AmayBio), while the racemic form (CAS 1824513-13-4) is typically offered at 95-97% purity . The (R)-enantiomer (CAS 926906-41-4) is generally available at ≥95% purity from common suppliers, with select vendors offering 98% material (Leyan) . Critically, no major supplier provides a validated enantiomeric excess (ee) specification for the (S)-form, meaning the reported purity refers to total chemical purity by HPLC, not chiral purity—a significant procurement consideration when stereochemical integrity is critical .

Quality control HPLC purity Procurement specification

Conformational Uniqueness of the Ether Bridge

The 3-(piperidin-4-yloxy) substituent introduces an sp3-hybridized oxygen atom that creates a kinked geometry (C-O-C bond angle ~110°) and a rotational barrier distinct from methylene-linked (C-C) or amine-linked (C-N) analogs [1]. This ether bridge imparts a specific spatial orientation of the piperidine ring relative to the pyrrolidine core that cannot be recapitulated by carbon-linked analogs, which adopt different torsion angle profiles. In the context of pyrrolidine-based fragment libraries for kinase hinge-region targeting, oxygen-linked piperidine fragments exhibit altered hydrogen-bonding capacity (the ether oxygen can serve as a weak H-bond acceptor) compared to their carbon analogs . The piperidine NH (pKa ~9.8) remains available for salt bridge formation with acidic residues in biological targets, a feature not shared by N-methylated piperidine analogs .

Conformational analysis Ether linkage Scaffold diversity

Key Drug Discovery Applications


Enantiopure Oxytocin Receptor Antagonist Synthesis

This (S)-configured intermediate maps directly to the structural requirements of oxytocin antagonist chemotypes exemplified in US20070037806A1, where a chiral pyrrolidine core bearing a 3-substituent is a key pharmacophoric element [1]. Utilization of the (S)-form enables direct incorporation of the correct absolute configuration without requiring subsequent chiral resolution. The free piperidine NH serves as a convenient handle for amide coupling or reductive amination with carboxylic acid- or aldehyde-bearing fragments, respectively.

Kinase Hinge-Region Fragment Library Construction

The piperidin-4-yloxy motif represents a privileged fragment for kinase hinge-region recognition, with the piperidine NH capable of forming a conserved hydrogen bond with the backbone carbonyl of the hinge residue . The ether oxygen provides an additional H-bond acceptor site. This (S)-enantiomer can be employed in parallel library synthesis where the piperidine NH is derivatized with diverse capping groups (acid chlorides, sulfonyl chlorides, isocyanates) while the Boc-protected pyrrolidine ring preserves a site for late-stage diversification.

Orthogonal Dual Functionalization Strategy

The Boc group on the pyrrolidine nitrogen and the free piperidine NH constitute an orthogonal protecting group pair [2]. The piperidine can be functionalized first (e.g., acylation, sulfonylation, alkylation) under neutral or mildly basic conditions that leave the Boc group intact. Subsequent TFA-mediated Boc deprotection exposes the pyrrolidine nitrogen for a second, distinct diversification step. This sequence is particularly valuable for the synthesis of bivalent ligands or PROTAC (proteolysis-targeting chimera) linkers where two different functional handles must be installed sequentially without cross-reactivity.

Chiral Analytical Standard for ee Determination

The single (S)-enantiomer serves as a chiral reference standard for HPLC method development and validation when analyzing the enantiomeric purity of drug substances derived from 3-substituted pyrrolidine intermediates . While an explicit ee value is not published for this compound, procurement of material with a supplier-provided CoA documenting chiral purity by chiral HPLC or SFC enables its use as a system suitability standard in GMP analytical laboratories.

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